5-(4-Bromophenyl)cyclohexane-1,3-dione
Overview
Description
The compound "5-(4-Bromophenyl)cyclohexane-1,3-dione" is a derivative of cyclohexane-1,3-dione, which is a molecule of interest in various chemical syntheses and applications. The presence of a bromophenyl group at the 5-position of the cyclohexane ring introduces unique chemical properties that can be exploited in different chemical reactions and processes.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, cyclopentadienones were synthesized through the ring contraction of substituted 5-bromo-2-cyclohexene-1,4-diones in acetic anhydride, indicating that the bromine substituent can participate in ring contraction reactions . Another study reported the synthesis of a Biginelli-type compound through a cyclocondensation reaction involving 5,5-dimethylcyclohexane-1,3-dione, urea, and 4-bromobenzaldehyde . This suggests that the 5-(4-Bromophenyl)cyclohexane-1,3-dione could potentially be synthesized through similar condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(4-Bromophenyl)cyclohexane-1,3-dione has been elucidated using various spectroscopic techniques. For example, the crystal structure of a quinazoline derivative was determined, showing that the bromophenyl ring is nearly perpendicular to the quinazoline ring system . This information can be useful in predicting the molecular geometry and electronic structure of 5-(4-Bromophenyl)cyclohexane-1,3-dione.
Chemical Reactions Analysis
The reactivity of the bromophenyl group in such compounds has been explored in the context of cocrystal formation. A stoichiometric cocrystal was formed from a reaction involving 5,5-dimethylcyclohexane-1,3-dione and a bromophenyl-substituted pyrazole, demonstrating the potential for 5-(4-Bromophenyl)cyclohexane-1,3-dione to engage in complex formation and hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Bromophenyl)cyclohexane-1,3-dione can be inferred from related compounds. For instance, the use of 5-phenyl-cyclohexane-1,3-dione-4-carboxanilide as a stabilizer for double-base propellant suggests that the diketone structure imparts thermal stability, which could be a characteristic of 5-(4-Bromophenyl)cyclohexane-1,3-dione as well . Additionally, the crystal structure analysis of a brominated indazole derivative provides insights into the solid-state properties that such brominated compounds might exhibit .
Scientific Research Applications
Use in Organic Synthesis
- Field : Organic Chemistry
- Application : “5-(4-Bromophenyl)cyclohexane-1,3-dione” is a type of organic compound known as a 1,3-diketone . These compounds are often used as reagents in various analytical techniques and as synthons for the synthesis of several spiro and heterocyclic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis or analytical technique being used .
- Results : The outcomes of these applications would also depend on the specific reactions or analyses being performed .
Use in Biological Evaluation
- Field : Biochemistry
- Application : Michael adducts derived from dimedone, a family member of cyclic 1,3-diketones to which “5-(4-Bromophenyl)cyclohexane-1,3-dione” belongs, have been evaluated for their biological activity .
- Method : The compounds were synthesized via one-pot multicomponent reactions in an aqueous medium . The chemical structures of the compounds were characterized by X-ray single-crystal diffraction techniques .
- Results : The compounds were screened in vitro for different bio-assays such as thymidine phosphorylase inhibition assay, urease inhibition assay, β-glucuronidase inhibition assays and cytotoxicity against PC-3 and HeLa cell lines .
Safety And Hazards
properties
IUPAC Name |
5-(4-bromophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQFGJLUYXUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592746 | |
Record name | 5-(4-Bromophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)cyclohexane-1,3-dione | |
CAS RN |
239132-48-0 | |
Record name | 5-(4-Bromophenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239132-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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